Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-
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Overview
Description
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes two imidazole rings fused together with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, making it versatile for different applications . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide high regioselectivity and good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur in its ring structure.
Uniqueness
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- is unique due to its fused imidazole rings and additional functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
67953-33-7 |
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Molecular Formula |
C6H10N4O4 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
4,6-bis(hydroxymethyl)-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C6H10N4O4/c11-1-9-3-4(8-5(13)7-3)10(2-12)6(9)14/h3-4,11-12H,1-2H2,(H2,7,8,13) |
InChI Key |
ZAXSFKZSBBWKKM-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C2C(NC(=O)N2)N(C1=O)CO)O |
Origin of Product |
United States |
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